molecular formula C20H22F3NO3S B2899195 3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine CAS No. 1251564-53-0

3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Cat. No.: B2899195
CAS No.: 1251564-53-0
M. Wt: 413.46
InChI Key: NILMBIGWTWWOQX-UHFFFAOYSA-N
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Description

3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a complex organic compound that features a piperidine ring substituted with a benzyloxy methyl group and a trifluoromethyl phenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the benzyloxy methyl group and the trifluoromethyl phenyl sulfonyl group. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxy Methyl Group: This step often involves the use of benzyl alcohol derivatives and appropriate alkylating agents.

    Addition of the Trifluoromethyl Phenyl Sulfonyl Group: This step typically requires the use of trifluoromethyl phenyl sulfone and suitable sulfonylation conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy methyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced under specific conditions to yield different functional groups.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy methyl group can yield benzaldehyde or benzoic acid, while reduction of the sulfonyl group can produce sulfinic acids or thiols.

Scientific Research Applications

3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The benzyloxy methyl group can also play a role in the compound’s overall bioactivity by influencing its solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethyl Phenyl Sulfone: Shares the trifluoromethyl phenyl sulfonyl group but lacks the piperidine ring and benzyloxy methyl group.

    Benzyloxy Methyl Piperidine: Contains the piperidine ring and benzyloxy methyl group but lacks the trifluoromethyl phenyl sulfonyl group.

Uniqueness

3-((Benzyloxy)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(phenylmethoxymethyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3NO3S/c21-20(22,23)18-9-4-10-19(12-18)28(25,26)24-11-5-8-17(13-24)15-27-14-16-6-2-1-3-7-16/h1-4,6-7,9-10,12,17H,5,8,11,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILMBIGWTWWOQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)COCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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